

Preliminary Studies of JNJ-10191584 in Inflammatory Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

JNJ-10191584, a potent and selective antagonist of the histamine H4 receptor (H4R), has demonstrated significant anti-inflammatory and analgesic properties in a range of preclinical inflammatory models.[1][2] This technical guide provides a comprehensive overview of the preliminary studies on JNJ-10191584, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

Core Mechanism of Action

JNJ-10191584 functions as a silent antagonist at the histamine H4 receptor.[1] This receptor is primarily expressed on cells of hematopoietic lineage, including mast cells, eosinophils, dendritic cells, and T cells, which are key players in inflammatory and immune responses.[2] By blocking the H4 receptor, JNJ-10191584 interferes with histamine-mediated chemotaxis and the production of cytokines and chemokines by these immune cells.[2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for JNJ-10191584.

Table 1: Receptor Binding Affinity and Selectivity

Target	Species	Ki (nM)	Selectivity vs. H3R	Reference
Histamine H4 Receptor	Human	26	>540-fold	[1][3]
Histamine H4 Receptor	79.42	[4]		
Histamine H3 Receptor	14,100 (14.1 μM)	[1][3]		
Histamine H3 Receptor	3,981	[4]	_	

Table 2: In Vitro Functional Activity

Assay	Cell Type	IC50 (nM)	Reference
Eosinophil Chemotaxis	530	[3][4][5]	
Mast Cell Chemotaxis	138	[3][4][5]	-

Efficacy in Preclinical Inflammatory Models

JNJ-10191584 has shown therapeutic potential in a variety of animal models of inflammatory diseases.

Table 3: In Vivo Efficacy in Inflammatory Models

Model	Species	Dosing	Key Findings	Reference
TNBS-Induced Colitis	Rat	10-100 mg/kg, p.o., b.i.d.	Dose-dependent reduction in macroscopic damage, colonic myeloperoxidase, and TNF-α. Reduced mucosal and submucosal thickness and neutrophil infiltration.	[4][6]
Experimental Autoimmune Encephalomyeliti s (EAE)	Mouse	6 mg/kg, p.o., once daily	Reduced clinical scores, decreased percentage of Th1, Th9, Th17, and regulatory T cells in the spleen, and reduced expression of cytokines like IFN-y, IL-9, and TGF-\(\beta\)1 in the brain.	[4][7]
Neuropathic Pain (Spared Nerve Injury - SNI)	Mouse	10 μg/μL, intra- LC or 6 μ g/mouse , intrathecal	Prevented the beneficial antiallodynic effects of an H4R agonist (VUF 8430), indicating a role for H4R in pain modulation.	[3][5][8]

Asthma	Mouse	Not specified	Reduced eosinophilia during allergen challenge.	[9]
Dermatitis	Mouse	Not specified	Mentioned as a model where H4R antagonists have shown activity.	[9]
Pruritus	Mouse	Not specified	Mentioned as a model where H4R antagonists have shown activity.	[9]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats

- Objective: To evaluate the anti-inflammatory effect of JNJ-10191584 in a model of inflammatory bowel disease.
- Animal Model: Male Wistar rats.[6]
- Induction of Colitis: Acute colitis is induced by intrarectal administration of trinitrobenzene sulfonic acid.[6]
- Treatment: JNJ-10191584 is administered orally (p.o.) twice daily (b.i.d.) at doses ranging from 10 to 100 mg/kg.[6]
- Assessments:
 - Macroscopic Damage: Visual scoring of colonic injury.[6]

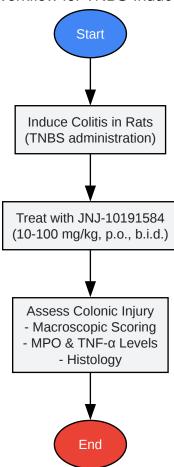
- Biochemical Markers: Measurement of colonic myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and tumor necrosis factor-alpha (TNF-α) levels.[6]
- Histology: Microscopic evaluation of mucosal and submucosal thickness and neutrophil infiltration.[6]

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

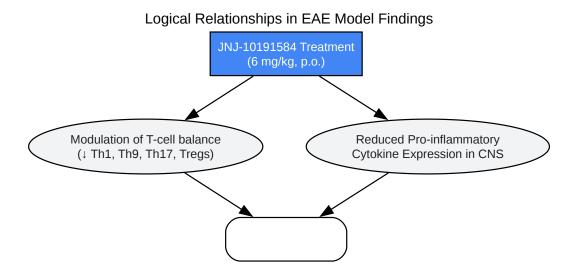
- Objective: To assess the immunomodulatory effects of JNJ-10191584 in a mouse model of multiple sclerosis.
- Animal Model: Female SJL/J mice, 8-10 weeks old.[7]
- Induction of EAE: Mice are immunized subcutaneously with proteolipid protein (PLP) 139-151 peptide emulsified in Complete Freund's Adjuvant. Each mouse also receives pertussis toxin.[7]
- Treatment: JNJ-10191584 is administered orally at a dose of 6 mg/kg once daily, starting from day 10 and continuing until day 42 post-immunization.[7]
- Assessments:
 - Clinical Scoring: Daily monitoring of disease progression and severity.
 - Flow Cytometry: Analysis of T-cell populations (Th1, Th9, Th17, and Tregs) in the spleen.
 [4][7]
 - Quantitative Real-Time PCR (qRT-PCR): Measurement of cytokine gene expression (e.g., Ifng, II9, Tgfb1) in the brain.[4]

Visualizing Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows associated with the preliminary studies of JNJ-10191584.



Immune Cell Histamine Activates Activates Histamine H4 Receptor Activates G-protein signaling (e.g., Ca2+ mobilization, MAPK activation) Cellular Response (Chamatavis Cytokina Palages)


Signaling Pathway of JNJ-10191584 Action

Experimental Workflow for TNBS-Induced Colitis Model

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medkoo.com [medkoo.com]
- 2. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 6. Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]
- 8. JNJ-10191584 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. The histamine H4 receptor: from orphan to the clinic PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Studies of JNJ-10191584 in Inflammatory Models: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672985#preliminary-studies-on-jnj10191584-in-inflammatory-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com